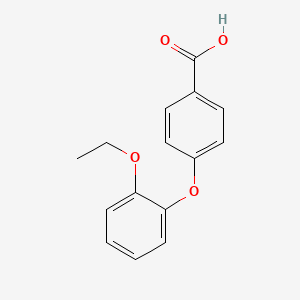

4-(2-Ethoxyphenoxy)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(2-Ethoxyphenoxy)benzoic acid” is a chemical compound with the molecular formula C15H14O4 . It contains a total of 34 bonds, including 20 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 2 ethers (aromatic) . The molecular weight of this compound is 258.26926 .

Molecular Structure Analysis

The molecular structure of “4-(2-Ethoxyphenoxy)benzoic acid” includes 33 atoms; 14 Hydrogen atoms, 15 Carbon atoms, and 4 Oxygen atoms . It also contains 1 carboxylic acid (aromatic), 1 hydroxyl group, and 2 ethers (aromatic) .

Chemical Reactions Analysis

While specific chemical reactions involving “4-(2-Ethoxyphenoxy)benzoic acid” are not available, benzoic acid and its derivatives are known to undergo various chemical reactions. For example, they can react with hydroxyl radicals in both gas and aqueous phases . They can also be purified by recrystallization .

Wissenschaftliche Forschungsanwendungen

Antioxidant Activities

A study investigated the antioxidant activities of phenolic acids, examining the impact of different functional groups on their antioxidant potential. It was found that methoxyl (-OCH₃) and phenolic hydroxyl (-OH) groups can enhance the antioxidant activities of phenolic acids, relevant to understanding the behavior of compounds like 4-(2-Ethoxyphenoxy)benzoic acid in biological systems (Chen et al., 2020).

Enzymatic Oxidative Polymerization

Research on the enzymatic oxidative polymerization of a para-imine functionalized phenol derivative provides insights into the polymerization process and potential applications of phenolic compounds in creating new materials. This study could shed light on similar applications for 4-(2-Ethoxyphenoxy)benzoic acid derivatives (Kumbul et al., 2015).

Photocatalytic Degradation

A study on the purification of water using near-UV illuminated suspensions of titanium dioxide and various organic compounds, including benzoic acids, highlights the potential for photocatalytic degradation of contaminants. This research suggests potential environmental applications for similar compounds (Matthews, 1990).

Synthesis and Applications

The green synthesis of 4-methoxybenzophenone from anisole and benzoic acid using a catalytic method provides a basis for synthesizing related compounds. This study demonstrates the potential for sustainable chemical synthesis techniques that could apply to 4-(2-Ethoxyphenoxy)benzoic acid (Zhang et al., 2015).

Safety and Hazards

While specific safety and hazard information for “4-(2-Ethoxyphenoxy)benzoic acid” is not available, benzoic acid and its derivatives can cause skin irritation, serious eye damage, and specific target organ toxicity . They are also considered hazardous under the 2012 OSHA Hazard Communication Standard .

Wirkmechanismus

Target of Action

It is known that benzoic acid derivatives, such as this compound, often interact with various enzymes and receptors in the body .

Mode of Action

Benzoic acid derivatives are known to undergo various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules, thereby influencing their biological activity.

Biochemical Pathways

For instance, they can be synthesized from phenylalanine through the shikimate and phenylpropanoid pathways . They can also be involved in the biosynthesis of hydroxybenzoic acids, hydroxycinnamic acids, and their derivatives .

Pharmacokinetics

They are conjugated to glycine in the liver and excreted as hippuric acid .

Result of Action

It is known that benzoic acid derivatives can have cytotoxic effects on various cancer cell lines

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(2-Ethoxyphenoxy)benzoic acid. For instance, the presence of other chemicals, pH, temperature, and light conditions can affect its stability and activity . Furthermore, the compound’s interaction with the soil and water can influence its bioavailability and environmental fate .

Eigenschaften

IUPAC Name |

4-(2-ethoxyphenoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-2-18-13-5-3-4-6-14(13)19-12-9-7-11(8-10-12)15(16)17/h3-10H,2H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZFUDVCECUSEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2739951.png)

![Methyl 2-(5-chlorothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2739952.png)

![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2739959.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2739960.png)

![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl-[4-(oxiran-2-ylmethoxy)phenyl]methanone](/img/structure/B2739971.png)

![5-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)